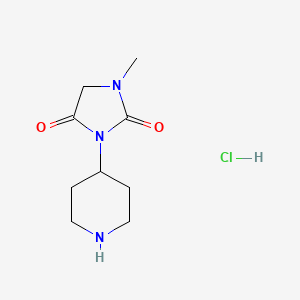
1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with an ethynyl group at the 3-position and a piperazine ring substituted with a methyl group, forming a dihydrochloride salt. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Métodos De Preparación
The synthesis of 1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride typically involves multi-step organic synthesis techniques. One common method includes the following steps:
Formation of the Ethynylpyridine Intermediate: The starting material, 2-bromopyridine, undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst to form 3-ethynylpyridine.
Piperazine Substitution: The 3-ethynylpyridine is then reacted with 1-methylpiperazine under basic conditions to form 1-(3-ethynylpyridin-2-yl)-4-methylpiperazine.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Cyclization: The ethynyl group can participate in cyclization reactions to form fused ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The ethynyl group can act as a reactive site for binding to enzymes or receptors, while the piperazine ring can enhance the compound’s solubility and bioavailability. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride include:
1-(3-Ethynylpyridin-2-yl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its reactivity and biological activity.
4-Methylpiperazine derivatives: These compounds have similar structural features but may differ in their substitution patterns on the pyridine ring.
Ethynyl-substituted pyridines: These compounds share the ethynyl group but may have different substituents on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17Cl2N3 |
|---|---|
Peso molecular |
274.19 g/mol |
Nombre IUPAC |
1-(3-ethynylpyridin-2-yl)-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c1-3-11-5-4-6-13-12(11)15-9-7-14(2)8-10-15;;/h1,4-6H,7-10H2,2H3;2*1H |
Clave InChI |
IFEDDBJZYNZPKN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(C=CC=N2)C#C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




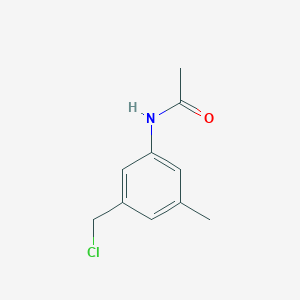

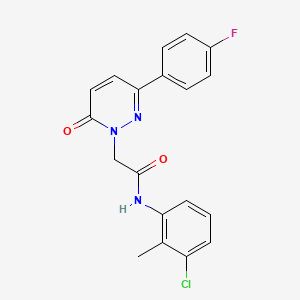
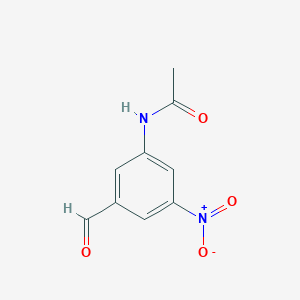
![6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde](/img/structure/B14867882.png)
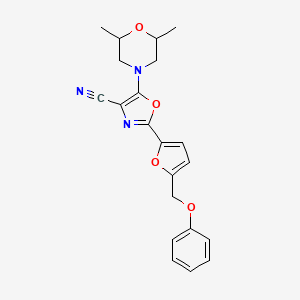
![N-methyl-1-(7-oxaspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14867891.png)
![4-methyl-N-[(2E)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B14867902.png)
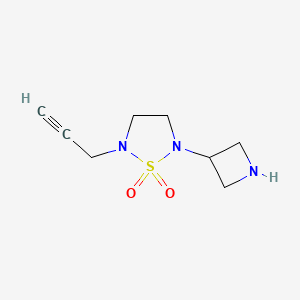
![2-amino-N-(3-methylbutyl)-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14867911.png)
